molecular formula C20H15ClN2O2S B2481865 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-42-3

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2481865
CAS No.: 1105238-42-3
M. Wt: 382.86
InChI Key: WIVUCRPNWWXAID-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-chlorobenzyl group at the 3-position and a 4-methoxyphenyl group at the 7-position. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity, suggesting it has sufficient bioavailability to reach its target .

Result of Action

The compound has significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity, with MIC in the range of 6–8 μM .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been shown to have significant effects on various types of cells. In particular, it has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by inhibiting energy metabolism, leading to ATP depletion .

Molecular Mechanism

The compound exerts its effects at the molecular level through several mechanisms. As mentioned earlier, it inhibits the function of Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to ATP depletion, affecting the overall energy balance within the cell .

Temporal Effects in Laboratory Settings

The effects of 3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one over time in laboratory settings have not been extensively studied. It has been observed that some compounds in the thienopyrimidinone class exhibit significant antimycobacterial activity, suggesting potential long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on Cyt-bd, it is likely that it interacts with enzymes involved in energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: The core structure can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Substitution Reactions: The 3-chlorobenzyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases like sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as electronic or photonic applications.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern.

    Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group at the 4-position.

Uniqueness

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other thienopyrimidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVUCRPNWWXAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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